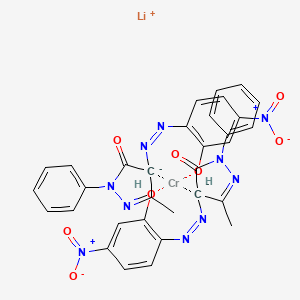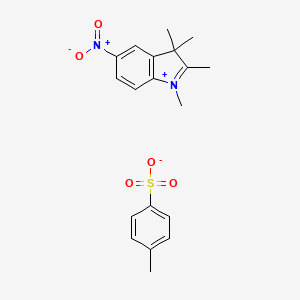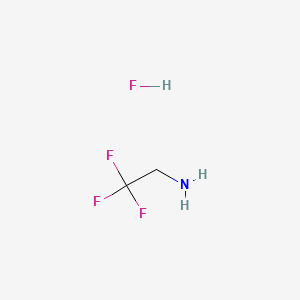
Ethanamine, 2,2,2-trifluoro-, hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2,2,2-trifluoro-, hydrofluoride is a chemical compound with the molecular formula C2H4F3N. It is also known as 2,2,2-trifluoroethylamine. This compound is characterized by the presence of a trifluoromethyl group attached to an ethylamine backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2,2-trifluoro-, hydrofluoride can be synthesized through several methods. One common synthetic route involves the reaction of trifluoroacetic acid with ammonia, followed by reduction with lithium aluminum hydride. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. One method involves the fluorination of ethylamine using hydrogen fluoride in the presence of a catalyst. This process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2,2,2-trifluoro-, hydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can yield trifluoroethylamine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethylamine.
Substitution: Various substituted ethanamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2,2,2-trifluoro-, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethanamine, 2,2,2-trifluoro-, hydrofluoride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanamine, 2,2,2-trifluoro-, hydrochloride: Similar in structure but with a hydrochloride group instead of hydrofluoride.
2,2,2-Trifluoroethanol: An alcohol with a trifluoromethyl group, used in different applications.
2,2,2-Trifluoroethylamine: The base form of ethanamine, 2,2,2-trifluoro-, hydrofluoride.
Uniqueness
This compound is unique due to its combination of the trifluoromethyl group and the hydrofluoride moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various specialized applications.
Eigenschaften
CAS-Nummer |
373-89-7 |
|---|---|
Molekularformel |
C2H5F4N |
Molekulargewicht |
119.06 g/mol |
IUPAC-Name |
2,2,2-trifluoroethanamine;hydrofluoride |
InChI |
InChI=1S/C2H4F3N.FH/c3-2(4,5)1-6;/h1,6H2;1H |
InChI-Schlüssel |
OOJHTKDDYGYVHY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)N.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


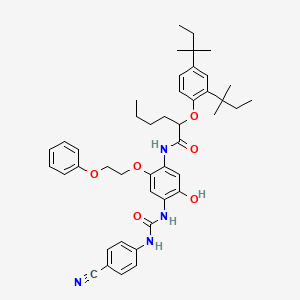
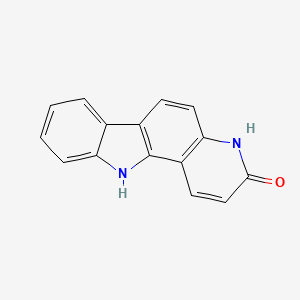
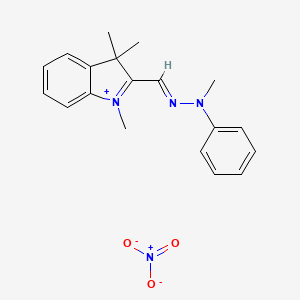
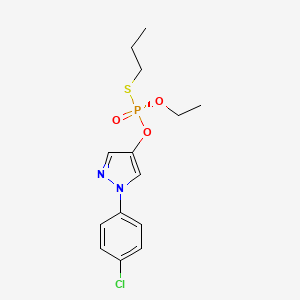


![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
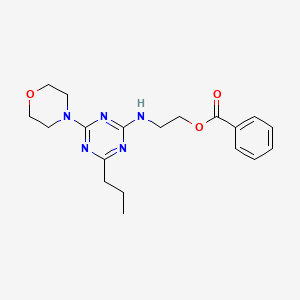
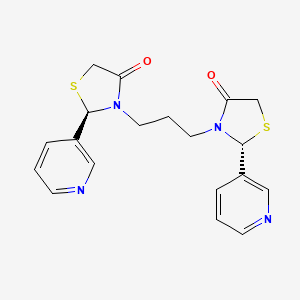

![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
